Introduction: Unveiling a Versatile Cyclobutane Scaffold
Introduction: Unveiling a Versatile Cyclobutane Scaffold
An In-Depth Technical Guide to the Chemical Properties of Ethyl 1-Cyanocyclobutanecarboxylate
Ethyl 1-cyanocyclobutanecarboxylate is a specialty organic compound recognized for its significant utility as a versatile chemical intermediate.[1] With its strained four-membered ring and dual reactive functional groups—a nitrile and an ethyl ester—this molecule serves as a valuable building block in the synthesis of complex molecular architectures. Its structural rigidity and functional handles make it particularly prized in medicinal chemistry for the development of novel therapeutic agents, including antiviral, anticancer, and neuroactive compounds.[1] This guide provides an in-depth exploration of the core chemical properties, reactivity, synthesis, and practical applications of Ethyl 1-cyanocyclobutanecarboxylate, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical & Spectroscopic Profile
The unique arrangement of a quaternary carbon center bearing both an electron-withdrawing nitrile group and an ester functionality on a cyclobutane ring dictates the compound's physical and chemical behavior.
Physical and Chemical Properties
A summary of the key physicochemical properties is presented below for quick reference. The compound typically appears as a colorless to light yellow or red liquid.[2][3]
| Property | Value | Source(s) |
| CAS Number | 28246-87-9 | [3][4] |
| Molecular Formula | C₈H₁₁NO₂ | [3][4] |
| Molecular Weight | 153.18 g/mol | [3][4] |
| Appearance | Colorless to light yellow/red liquid | [2][3] |
| Boiling Point | 215.5-216 °C (at 762 Torr) | [2][5] |
| Density | ~1.09 g/cm³ (Predicted) | [2][5] |
| Purity | Typically ≥95% | [4] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of Ethyl 1-cyanocyclobutanecarboxylate. The key expected and reported spectral features are outlined below.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the ethyl ester and cyclobutane ring protons. A reported spectrum in CDCl₃ shows a triplet around δ 1.32 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, and a quartet around δ 4.28 ppm for the methylene protons (-OCH₂-) of the ethyl group.[3] The cyclobutane ring protons appear as multiplets in the δ 2.10-2.76 ppm range.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of its two primary functional groups.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 153.18, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the cyclobutane ring.
Synthesis: Forging the Cyclobutane Ring
The most prevalent and efficient synthesis of Ethyl 1-cyanocyclobutanecarboxylate involves the reaction of a compound with an active methylene group, ethyl cyanoacetate, with a suitable 1,3-dielectrophile, such as 1,3-dibromopropane.
Synthetic Rationale and Mechanism
The choice of ethyl cyanoacetate is strategic; the methylene protons are flanked by two electron-withdrawing groups (nitrile and ester), making them sufficiently acidic (pKa ≈ 9 in DMSO) to be deprotonated by a moderately strong base like sodium ethoxide. The resulting carbanion acts as a potent nucleophile. The reaction proceeds via a tandem alkylation-cyclization mechanism:
-
Deprotonation: Sodium ethoxide removes a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate.
-
First Alkylation (Sₙ2): The enolate attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion.
-
Intramolecular Cyclization (Sₙ2): The newly formed intermediate still possesses an acidic proton. A second equivalent of base removes this proton, generating another carbanion. This carbanion then undergoes an intramolecular Sₙ2 attack on the carbon bearing the second bromine atom, closing the four-membered ring.
// Reactants ECA [label="Ethyl Cyanoacetate"]; DBP [label="1,3-Dibromopropane"]; Base [label="Sodium Ethoxide (Base)", shape=ellipse, fillcolor="#FBBC05"];
// Intermediates Enolate [label="Enolate Intermediate"]; Alkylated [label="Alkylated Intermediate"];
// Product Product [label="Ethyl 1-cyanocyclobutanecarboxylate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {ECA, Base} -> Enolate [label="+ NaOEt\n- EtOH"]; {Enolate, DBP} -> Alkylated [label="Sₙ2 Attack"]; Alkylated -> Product [label="+ NaOEt\nIntramolecular Sₙ2"]; }
Caption: Synthetic workflow for Ethyl 1-cyanocyclobutanecarboxylate.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established procedures.[3][5]
-
Reaction Setup: To a solution of sodium ethoxide (15.5 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (10.5 mmol).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (10.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling, concentrate the mixture in vacuo to remove the ethanol. Dilute the residue with ethyl acetate.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, brine, and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 1-cyanocyclobutanecarboxylate. A typical yield is around 74%.[3][5]
Chemical Reactivity and Key Transformations
The synthetic value of Ethyl 1-cyanocyclobutanecarboxylate stems from the distinct and selective reactivity of its ester and nitrile functionalities. These groups can be manipulated independently or concurrently to access a diverse range of downstream products.
// Central Molecule Start [label="{Ethyl 1-cyanocyclobutanecarboxylate | {Ester | Nitrile}}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Products Acid [label="1-Cyanocyclobutanecarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diacid [label="1,1-Cyclobutanedicarboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="1-(Aminomethyl)cyclobutane-1-carboxamide", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAlcohol [label="(1-(Aminomethyl)cyclobutyl)methanol", fillcolor="#FBBC05", fontcolor="#202124"]; NitrileProduct [label="Cyclobutanecarbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start:ester -> Acid [label=" Selective Hydrolysis \n (NaOH, H₂O/Heat) "]; Acid -> Diacid [label=" Nitrile Hydrolysis \n (H₃O⁺, Heat) "]; Acid -> NitrileProduct [label=" Decarboxylation \n (Heat) "]; Start -> AminoAlcohol [label=" Complete Reduction \n (LiAlH₄) "]; Start:nitrile -> Amine [label=" Selective Reduction \n (H₂/Raney Ni) ", dir=none, color="#5F6368"]; Amine -> Start:ester [style=invis]; }
Caption: Key reactive pathways of Ethyl 1-cyanocyclobutanecarboxylate.
Hydrolysis: Unmasking Carboxylic Acids
The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Alkaline Hydrolysis (Saponification): This is often the preferred method as it is an irreversible process, driving the reaction to completion.[8] Heating the ester with an aqueous solution of a base, such as sodium hydroxide, initially yields the sodium salt of 1-cyanocyclobutanecarboxylic acid and ethanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the free carboxylic acid.
-
Acid-Catalyzed Hydrolysis: Heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄) also yields the carboxylic acid.[9] However, this reaction is reversible, and an excess of water is required to drive the equilibrium toward the products.[9] Under harsh acidic conditions, the nitrile group can also undergo hydrolysis to form a carboxylic acid, leading to 1,1-cyclobutanedicarboxylic acid.
Decarboxylation: A Gateway to Monosubstituted Cyclobutanes
The product of ester hydrolysis, 1-cyanocyclobutanecarboxylic acid, is structurally analogous to a β-keto acid. The electron-withdrawing nitrile group at the α-position stabilizes the transition state of decarboxylation. Upon heating, this acid readily loses carbon dioxide to form cyclobutanecarbonitrile.[10] This transformation is a critical step for accessing monosubstituted cyclobutane rings from the geminally-disubstituted starting material.
Experimental Protocol: Hydrolysis and Decarboxylation (Adapted from general procedures[8][10])
-
Hydrolysis: Reflux Ethyl 1-cyanocyclobutanecarboxylate (1 part) with a 10% aqueous sodium hydroxide solution (5 parts) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Isolation of Acid: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and remove the solvent in vacuo to isolate 1-cyanocyclobutanecarboxylic acid.
-
Decarboxylation: Place the isolated acid in a distillation apparatus and heat it gently (typically 150-180 °C). Carbon dioxide will evolve, and the product, cyclobutanecarbonitrile, can be distilled directly.
Reduction: Accessing Amines and Alcohols
The nitrile and ester groups can be reduced to amines and alcohols, respectively, using various reducing agents. The choice of reagent determines the selectivity and outcome.
-
Selective Nitrile Reduction: Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is an effective method for selectively reducing the nitrile to a primary amine while leaving the ester group intact. This provides access to ethyl 1-(aminomethyl)cyclobutanecarboxylate, a valuable bifunctional building block.
-
Selective Ester Reduction: Lithium borohydride (LiBH₄) is a reagent of choice for selectively reducing esters in the presence of nitriles, yielding (1-cyanocyclobutyl)methanol.[2]
-
Complete Reduction: A powerful, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the ester group simultaneously, affording (1-(aminomethyl)cyclobutyl)methanol.[2]
Applications in Drug Discovery and Organic Synthesis
The true value of Ethyl 1-cyanocyclobutanecarboxylate is realized in its application as a scaffold for building more complex molecules, a cornerstone of modern drug discovery.[1]
-
Pharmaceutical Intermediates: It is a key starting material for synthesizing a wide range of active pharmaceutical ingredients (APIs).[1] The cyclobutane ring is a desirable motif in drug design as it introduces three-dimensional character and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.
-
Spirocyclic Compounds: The quaternary carbon center is an ideal anchor point for constructing spirocyclic systems—compounds where two rings share a single atom. This is exemplified by its use in the synthesis of complex pyrimido[4,5-b][2]diazepine derivatives, which have been investigated for various therapeutic applications.[5]
-
Fine Chemical Synthesis: Beyond pharmaceuticals, it is used in the agrochemical and specialty chemical industries as an intermediate for high-value products.[1]
// Starting Material Start [label="Ethyl 1-cyanocyclobutanecarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediate Classes node [fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids [label="Cyclobutane\nAmino Acids"]; Spirocycles [label="Spirocyclic\nHeterocycles"]; Monosubstituted [label="Monosubstituted\nCyclobutanes"];
// Final Application Areas node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antivirals [label="Antiviral Agents"]; Anticancer [label="Anticancer Agents"]; Neuro [label="Neuroactive Agents"]; Agro [label="Agrochemicals"];
// Connections Start -> AminoAcids [label="Reduction/\nHydrolysis"]; Start -> Spirocycles [label="Annulation\nReactions"]; Start -> Monosubstituted [label="Hydrolysis/\nDecarboxylation"];
AminoAcids -> {Anticancer, Neuro}; Spirocycles -> {Antivirals, Anticancer}; Monosubstituted -> Agro; }
Caption: Role as a versatile building block in synthesis.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
Hazard Identification: Ethyl 1-cyanocyclobutanecarboxylate is classified as harmful. The primary hazards are:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Safe Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
Ethyl 1-cyanocyclobutanecarboxylate is a deceptively simple molecule with a rich and versatile chemical profile. Its strategic combination of a strained cyclobutane ring with orthogonal nitrile and ester functionalities makes it an exceptionally valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic signature, synthetic pathways, and predictable reactivity—particularly hydrolysis, decarboxylation, and reduction—empowers researchers to leverage this building block for the efficient construction of complex and high-value molecules, driving innovation in drug discovery and materials science.
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Anonymous. (2014). Response to "How can I selectively reduce nitrile in presence of ester (reaction conditions)?". ResearchGate. [Link]
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Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
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Industry Today. (2024). Ethyl 1-Cyanocyclobutanecarboxylate Market Poised to Growth USD 500 Million by 2035 with Thriving CAGR of 5.9%. Industry Today. [Link]
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ChemDad. (n.d.). 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. Chemdad. [Link]
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Amerigo Scientific. (n.d.). Ethyl 1-Cyanocyclobutanecarboxylate. Amerigo Scientific. [Link]
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Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
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